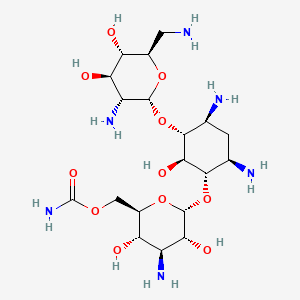

Nebramycin IV

Description

Contextualization of Nebramycin (B1172076) IV within the Aminoglycoside Class of Antibiotics

Aminoglycosides are a broad class of potent, bactericidal antibiotics primarily used to treat infections caused by aerobic gram-negative bacteria. drugs.comwikipedia.org Their mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately, bacterial cell death. ontosight.aihee.nhs.uk The aminoglycoside family includes well-known antibiotics such as streptomycin (B1217042), gentamicin (B1671437), tobramycin (B1681333), and neomycin. hee.nhs.uknih.gov

The nebramycin complex is a group of related aminoglycoside antibiotics produced by the bacterium Streptomyces tenebrarius. jmb.or.krresearchgate.net This complex is composed of several factors, including nebramycin I, II, III, IV, V, and V'. ontosight.ai Nebramycin IV, also known as 6''-O-Carbamoylkanamycin B, is a notable component of this complex. naturalproducts.net Like other aminoglycosides, the compounds within the nebramycin complex are basic and water-soluble. jmb.or.kr

The general chemical structure of many aminoglycosides, including those in the nebramycin complex, features an aminocyclitol ring, 2-deoxystreptamine (B1221613), linked to two or more amino sugars. wikipedia.orgontosight.ai this compound's structure consists of a streptamine (B1206204) backbone connected to sugar moieties. ontosight.ai

| Property | Value |

| Molecular Formula | C19H38N6O11 |

| Heavy Atom Count | 36 |

| Rotatable Bond Count | 7 |

| Hydrogen Bond Acceptor Count | 16 |

| Hydrogen Bond Donor Count | 11 |

| Table 1: Chemical Properties of this compound. naturalproducts.net |

Historical Perspective of the Nebramycin Complex Discovery and Characterization

The story of aminoglycosides began with the discovery of streptomycin in 1943 by Selman Waksman and Albert Schatz from Streptomyces griseus. nih.gov This discovery was a landmark in antibiotic history, providing the first effective treatment for tuberculosis. nih.gov In the decades that followed, numerous other aminoglycosides were isolated from various species of Streptomyces and Micromonospora. acs.org

The nebramycin complex was first reported in 1967. jaypeedigital.com It was isolated from the fermentation broth of Streptomyces tenebrarius. researchgate.netresearchgate.net Initial studies revealed a mixture of several active components. Over time, improved isolation and separation techniques, such as high-performance liquid chromatography, allowed for the identification and characterization of the individual factors within the complex. nii.ac.jpresearchgate.net

The major components of the nebramycin complex were identified as tobramycin (also known as nebramycin factor 6), kanamycin (B1662678) B, and apramycin (B1230331). researchgate.net Further research led to the identification of other factors, including this compound, V, and V'. nih.gov The discovery that tobramycin, a key component of the complex, was highly effective against Pseudomonas aeruginosa sparked significant interest in the nebramycin family. unido.orgwikipedia.org

The characterization of the nebramycin complex and its individual components, including this compound, has been crucial for understanding their structure-activity relationships and for the development of new and improved aminoglycoside antibiotics. bohrium.comnih.gov

Structure

3D Structure

Properties

CAS No. |

51736-76-6 |

|---|---|

Molecular Formula |

C19H38N6O11 |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |

InChI |

InChI=1S/C19H38N6O11/c20-2-6-11(27)12(28)9(24)17(33-6)35-15-4(21)1-5(22)16(14(15)30)36-18-13(29)8(23)10(26)7(34-18)3-32-19(25)31/h4-18,26-30H,1-3,20-24H2,(H2,25,31)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

InChI Key |

XCSTZNJIQFIVPE-FQSMHNGLSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Origin of Product |

United States |

Biosynthesis and Production of Nebramycin Iv and Associated Aminoglycoside Factors

Microbial Producers and Biosynthetic Pathways

The nebramycin (B1172076) complex, a group of aminoglycoside antibiotics, is primarily produced by the actinomycete Streptoalloteichus tenebrarius, formerly known as Streptomyces tenebrarius. nih.govgoogle.comatcc.org This bacterium, when cultured under submerged aerobic fermentation conditions, synthesizes a mixture of structurally related compounds referred to as nebramycin factors. google.com The complex includes several components, with tobramycin (B1681333) (nebramycin factor 6) and apramycin (B1230331) being major constituents alongside other factors like kanamycin (B1662678) B and carbamoyltobramycin. scispace.comresearchgate.net The composition and relative abundance of these factors can be influenced by the specific strain and the isolation methods used. google.com S. tenebrarius ATCC 17920 is a well-documented strain used for the production of this antibiotic complex. google.comdsmz.de The various components of the nebramycin complex are basic, water-soluble compounds that are effective against a range of bacteria, particularly Gram-negative microorganisms. google.comontosight.aijmb.or.kr

A study analyzing the fermentation broth of S. tenebrarius identified a total of nine nebramycin factors: apramycin, 6''-O-carbamoylkanamycin B, 6''-O-carbamoyltobramycin, 3'-hydoxyapramycin, tobramycin, kanamycin B, NK-1012-1, nebramine, and neamine (B104775). nih.gov The production of multiple related aminoglycosides by S. tenebrarius arises from the presence of distinct, yet related, biosynthetic pathways that can utilize common precursors. nih.govnih.gov

Major Components of the Nebramycin Complex Produced by S. tenebrarius

| Nebramycin Factor | Common Name / Synonym | Reference |

|---|---|---|

| Nebramycin Factor 4 | 6''-O-carbamoylkanamycin B | nih.govresearchgate.net |

| Nebramycin Factor 5' | 6''-O-carbamoyltobramycin | nih.govresearchgate.netnih.gov |

| Nebramycin Factor 6 | Tobramycin | scispace.comnih.gov |

| - | Apramycin | researchgate.netnih.gov |

| - | Kanamycin B | researchgate.netnih.gov |

The biosynthesis of nebramycin factors, like other aminoglycosides such as kanamycin and neomycin, originates from D-glucose 6-phosphate. researchgate.netoup.compsu.edu A crucial common intermediate in these pathways is the aminocyclitol core, 2-deoxystreptamine (B1221613) (2-DOS). researchgate.netoup.commdpi.com The formation of 2-DOS is a multi-step enzymatic process that begins with the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI) by DOI synthase. oup.comdevibasnet.comnih.gov This is followed by two transamination steps to add the amino groups to the cyclitol ring. researchgate.netdevibasnet.com

The biosynthetic pathways for tobramycin and apramycin within S. tenebrarius are independent but share early precursors derived from central metabolism. nih.govnih.gov The tobramycin pathway is closely related to the kanamycin biosynthetic pathway. researchgate.net In fact, kanamycin B is a direct precursor to tobramycin. The biosynthesis of tobramycin diverges from that of other related aminoglycosides through variations in amination patterns. psu.edu

The biosynthesis of these complex molecules involves branch points where intermediates can be shunted into different, often parallel, pathways. For instance, research has shown that apramycin and its analogue, oxyapramycin, are partitioned into two separate pathways at an early stage of biosynthesis. nih.gov This partitioning is often governed by the substrate promiscuity of certain enzymes, such as glycosyltransferases, which can lead to the formation of a variety of structurally related end products from a common pool of intermediates. researchgate.net The pseudodisaccharide paromamine (B1213074) is a key intermediate in the biosynthesis of apramycin. nih.gov

The assembly of Nebramycin IV and other factors in the complex is orchestrated by a series of specialized enzymes encoded within biosynthetic gene clusters. Key enzyme families involved include glycosyltransferases, methyltransferases, and carbamoyltransferases.

Glycosyltransferases are responsible for attaching sugar moieties to the 2-deoxystreptamine core. For example, in the tobramycin pathway, the gene tbmD is predicted to encode a glycosyltransferase that glycosylates the 2-DOS core to generate neamine. devibasnet.comresearchgate.net The tobramycin biosynthetic gene cluster also contains TobM1 and TobM2, which are putative glycosyltransferases. nih.govnih.gov In apramycin biosynthesis, the enzyme AprM is a putative glycosyltransferase. mdpi.comnih.gov

Methyltransferases add methyl groups to the aminoglycoside structure. In the apramycin pathway, the enzyme AprI has been identified as a 7'-N-methyltransferase. nih.govnih.gov This enzyme catalyzes the transfer of a methyl group to demethyl-aprosamine, converting it to aprosamine. nih.govnih.gov The deletion of the aprI gene results in the accumulation of demethyl-apramycin. nih.govnih.gov AprI belongs to the HemK superfamily of methyltransferases. nih.govresearchgate.net

Carbamoyltransferases are responsible for the addition of a carbamoyl (B1232498) group, a key modification in some nebramycin factors. The enzyme TobZ (also known as TacA) is a crucial O-carbamoyltransferase in S. tenebrarius. devibasnet.comresearchgate.netebi.ac.uk TobZ catalyzes the conversion of tobramycin into nebramycin 5' (6''-O-carbamoyltobramycin) and can also convert kanamycin A to 6''-O-carbamoylkanamycin A. researchgate.netresearchgate.netebi.ac.ukebi.ac.uknih.govebi.ac.ukenzyme-database.org This biotransformation is an ATP-dependent reaction. researchgate.netresearchgate.net The disruption of the tobZ gene in engineered strains of S. tenebrarius leads to the direct production of tobramycin instead of its carbamoylated derivative. scispace.com

Key Biosynthetic Enzymes in Nebramycin Complex Production

| Enzyme | Gene | Enzyme Class | Function | Reference |

|---|---|---|---|---|

| AprI | aprI | Methyltransferase | Catalyzes the 7'-N-methylation of a demethyl-aprosamine intermediate in apramycin biosynthesis. | nih.govnih.govrsc.orgrsc.org |

| TobZ | tobZ / tacA | Carbamoyltransferase | Catalyzes the ATP-dependent carbamoylation of tobramycin to form nebramycin 5'. | scispace.comdevibasnet.comresearchgate.netebi.ac.ukebi.ac.uk |

| TbmA | tbmA | DOI Synthase | Catalyzes the first step in 2-deoxystreptamine (DOS) biosynthesis from glucose-6-phosphate. | oup.comdevibasnet.comnih.gov |

| TbmD | tbmD | Glycosyltransferase | Putatively glycosylates the 2-DOS core to form neamine in tobramycin biosynthesis. | devibasnet.comresearchgate.net |

Genetic Regulation of Nebramycin Biosynthesis

The production of secondary metabolites like the nebramycin factors is often tightly regulated and influenced by environmental conditions, including nutrient availability. One of the key regulatory factors is the concentration of inorganic phosphate (B84403) in the fermentation medium. nih.gov Studies on S. tenebrarius have shown that inorganic phosphate can inhibit the biosynthesis of certain antibiotics. annualreviews.org Specifically for the nebramycin complex, the biosynthesis of nebramycin factors 2, 4, and 5' has been shown to be affected by the levels of inorganic phosphate. nih.gov This phenomenon, known as phosphate repression, is a common regulatory mechanism in antibiotic-producing actinomycetes. annualreviews.org The inhibitory effect of phosphate may be linked to the regulation of key biosynthetic enzymes, such as phosphatases, which are involved in dephosphorylating intermediates in the pathway. annualreviews.org

The genes responsible for the biosynthesis of aminoglycoside antibiotics are typically organized into biosynthetic gene clusters (BGCs). jmb.or.kr In S. tenebrarius, separate BGCs for tobramycin and apramycin have been identified. nih.govnih.gov The tobramycin BGC from S. tenebrarius ATCC 17920 has been isolated and characterized, revealing a cluster of genes responsible for the synthesis of the 2-deoxystreptamine core, the sugar moieties, and their subsequent modifications. oup.comdevibasnet.comnih.gov

Sequence analysis of the tobramycin BGC has identified numerous open reading frames (ORFs) with putative functions assigned based on homology to genes in other aminoglycoside pathways like those for butirosin, gentamicin (B1671437), and kanamycin. researchgate.netdevibasnet.com For example, the tbmA, tbmB, and tbmC genes are proposed to be involved in the initial steps of 2-DOS biosynthesis, encoding a DOI synthase, an L-glutamine:DOI aminotransferase, and a dehydrogenase, respectively. oup.comdevibasnet.comresearchgate.net The cluster also contains genes for glycosyltransferases (tbmD, TobM1, TobM2), a carbamoyltransferase (tobZ), and regulatory genes. nih.govdevibasnet.comresearchgate.net A transcriptional regulatory factor, TobR, has been identified within the tobramycin cluster and is thought to be a pathway-specific regulator. researchgate.net

Similarly, the apramycin BGC contains a suite of genes required for its unique structure, including the methyltransferase aprI and genes involved in the synthesis of its unusual octose sugar component. nih.govnih.govrsc.org Genetic engineering efforts, such as the inactivation of specific genes like aprK (involved in apramycin biosynthesis) and tobZ (involved in tobramycin carbamoylation), have been successful in manipulating the metabolic pathways of S. tenebrarius to increase the yield of desired compounds like tobramycin and reduce the production of other related factors. nih.govscispace.com

Selected Genes from the Tobramycin Biosynthetic Gene Cluster in S. tenebrarius

| Gene | Putative Function | Reference |

|---|---|---|

| tbmA | 2-deoxy-scyllo-inosose (DOI) synthase | oup.comdevibasnet.comnih.gov |

| tbmB | L-glutamine:DOI aminotransferase | oup.comdevibasnet.com |

| tbmC | NADH-dependent dehydrogenase | oup.comdevibasnet.com |

| tbmD | Glycosyltransferase | devibasnet.comresearchgate.net |

| tobZ (tacA) | O-Carbamoyltransferase | oup.comdevibasnet.comebi.ac.uk |

| TobR | Transcriptional regulator | researchgate.net |

Advanced Strain Engineering for Optimized this compound Production

The industrial production of specific nebramycin factors, such as this compound (tobramycin), is often complicated by the concurrent synthesis of structurally related aminoglycosides by the producing organism, Streptoalloteichus tenebrarius. This necessitates complex and costly purification processes. To overcome these challenges, advanced strain engineering techniques have been developed to optimize the biosynthesis of desired compounds, primarily by enhancing the production of the direct precursor, carbamoyltobramycin.

Strategies for Enhanced Production of Carbamoyltobramycin (Precursor to Tobramycin, a Nebramycin Factor)

Carbamoyltobramycin (CTB) is the natural fermentation product that is converted to tobramycin through alkaline hydrolysis. nih.govnih.gov Therefore, strategies to improve tobramycin yields focus on maximizing the production of CTB. Two primary metabolic engineering strategies are employed: blocking the synthesis of major byproducts and amplifying the biosynthetic pathway for the target compound. nih.govresearchgate.net

A significant challenge in tobramycin fermentation is the co-production of apramycin, a structurally related aminoglycoside that shares common precursors with the tobramycin pathway. mdpi.comresearchgate.net By disrupting the biosynthetic pathway of apramycin, metabolic flux can be redirected towards the synthesis of carbamoyltobramycin. This approach aims to simplify the product profile in the fermentation broth, thereby reducing the costs and complexity of downstream processing. oup.com However, the success of this strategy can be strain-dependent; while some studies report a significant increase in CTB production after blocking apramycin synthesis, others have observed a decrease, suggesting that the metabolic regulation between the two pathways is complex and can vary between different industrial strains. nih.gov

Gene Inactivation and Overexpression Techniques (e.g., aprK Gene Disruption, Tobramycin BGC Overexpression)

Specific genetic modifications are central to implementing the strategies for enhanced carbamoyltobramycin production. These techniques involve the precise inactivation of competing genes and the overexpression of key biosynthetic genes.

Gene Inactivation: To eliminate the production of the main byproduct, apramycin, researchers have targeted genes essential for its biosynthesis. A key target for inactivation is the aprK gene. mdpi.comnih.gov The disruption or replacement of aprK has been shown to successfully abolish apramycin biosynthesis. mdpi.comnih.govresearchgate.net In other studies, knockout of the aprH-M gene fragment has achieved the same outcome, resulting in a mutant strain that primarily synthesizes carbamoyltobramycin. oup.com This redirection of metabolic resources can lead to a significant increase in CTB production. oup.com

Gene Overexpression: To boost the output of the tobramycin pathway, two main overexpression approaches are used:

Tobramycin BGC Overexpression: A powerful technique involves introducing a second copy of the entire tobramycin BGC into the genome of a strain already engineered to block apramycin production (e.g., an aprK deletion mutant). mdpi.com This dual approach of blocking a competing pathway while simultaneously amplifying the target pathway has resulted in a three- to four-fold increase in carbamoyltobramycin production compared to the precursor strain. mdpi.comresearchgate.netresearchgate.net An advantage of this genomic integration strategy is the high stability of the engineered strain, even without continuous antibiotic selection pressure during industrial fermentation. mdpi.com

Overexpression of Regulatory and Biosynthetic Genes: Finer control over the pathway can be achieved by manipulating specific genes within the tobramycin BGC. Studies have identified TobR, a transcriptional regulatory factor, and tobO, an oxygenase gene. nih.govnih.govresearchgate.net Interestingly, the knockout of the regulator TobR was found to increase CTB production by 22.35%, while its overexpression decreased production. nih.govnih.govresearchgate.net Conversely, overexpressing the oxygenase gene tobO using strong promoters led to a substantial increase in CTB titer, with enhancements of up to 36.36%. nih.govresearchgate.net

Combining these targeted strategies—such as disrupting the tobR gene while overexpressing the tobO gene—can lead to even greater yields. In one study, this combined approach resulted in a carbamoyltobramycin titer of 3.76 g/L, a 42.42% improvement over the starting strain. nih.govnih.govresearchgate.net

| Genetic Modification Strategy | Target Gene(s) | Producing Strain | Effect on Carbamoyltobramycin (CTB) Production | Reference |

|---|---|---|---|---|

| Gene Inactivation | aprK | Streptoalloteichus tenebrarius 2444 | Apramycin biosynthesis abolished; CTB production decreased by 35% in one study but was the foundation for subsequent overexpression. | nih.govmdpi.com |

| Gene Inactivation | aprH-M | Streptomyces tenebrarius Tt49 | Apramycin production eliminated; CTB production significantly increased. | oup.com |

| Gene Inactivation (Knockout) | TobR | Streptoalloteichus tenebrarius | CTB biosynthesis increased by 22.35%. | nih.govnih.gov |

| Gene Overexpression | TobR | Streptoalloteichus tenebrarius | CTB production decreased by 10.23%. | nih.govnih.gov |

| Gene Overexpression | tobO (with ermEp* promoter) | Streptoalloteichus tenebrarius | CTB titer increased by 36.36%. | nih.govresearchgate.net |

| BGC Overexpression | Entire Tobramycin BGC | S. tenebrarius ΔaprK mutant | 3- to 4-fold higher production than the ΔaprK precursor strain. | mdpi.comresearchgate.net |

| Combined Knockout and Overexpression | ΔTobR + tobO overexpression | Streptoalloteichus tenebrarius | CTB titer reached 3.76 g/L (42.42% higher than starting strain). | nih.govresearchgate.net |

Combinatorial Biosynthesis Approaches for Novel Nebramycin Derivatives

Combinatorial biosynthesis is an advanced metabolic engineering approach that leverages the modular nature of antibiotic biosynthetic pathways to create novel chemical structures. researchgate.netnih.gov This technique involves the manipulation of biosynthetic gene clusters, either through the inactivation of specific genes or the introduction and co-expression of genes from different pathways (heterologous expression) to produce modified antibiotics. researchgate.netnih.govgoogle.com

The core principle is to alter the sequence of enzymatic reactions that build the antibiotic molecule. By introducing genes from other aminoglycoside pathways into a nebramycin-producing host, it is possible to generate new derivatives. researchgate.net For example, genes responsible for specific chemical modifications, such as deoxygenation or the addition of different sugar moieties or side chains, can be swapped or added. researchgate.netnih.gov

This pathway engineering strategy holds significant potential for creating novel nebramycin derivatives with potentially improved pharmacological properties or the ability to overcome existing antibiotic resistance mechanisms. researchgate.netgoogle.com The discovery and characterization of the gene clusters for major aminoglycosides provide a toolbox for scientists to rationally design and generate new bioactive compounds. researchgate.net

Mechanisms of Microbial Resistance to Nebramycin Iv and Aminoglycoside Antibiotics

Enzymatic Modification of Aminoglycosides

The most prevalent mechanism of clinical resistance to aminoglycosides is the enzymatic inactivation of the drug molecule. nih.govfrontiersin.orgasm.org Bacteria acquire genes, often on mobile genetic elements like plasmids and transposons, that encode for aminoglycoside-modifying enzymes (AMEs). frontiersin.orgasm.orgoup.com These enzymes catalyze the covalent modification of specific hydroxyl (–OH) or amino (–NH₂) groups on the aminoglycoside structure. The addition of a chemical group increases the steric bulk and can alter the charge of the antibiotic, which significantly reduces its affinity for the target 16S rRNA within the bacterial ribosome. asm.orgasm.org There are three major families of AMEs, classified by the type of chemical reaction they catalyze. nih.govfrontiersin.orgoup.com

Aminoglycoside Acetyltransferases (AACs) are a widespread family of resistance enzymes that inactivate aminoglycosides by transferring an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to one of the amino groups on the antibiotic scaffold. asm.orgasm.orgmcmaster.ca This acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the ribosomal RNA, thereby impeding antibiotic binding. asm.org

The enzyme Aminoglycoside 3-N-acetyltransferase IV, or AAC(3)-IV, is particularly notable for its exceptionally broad substrate range. researchgate.net Unlike other members of the AAC(3) family, which may have a narrow spectrum of activity, AAC(3)-IV can inactivate a wide array of aminoglycosides, including those from different structural subclasses. researchgate.netmdpi.com Phenotypic studies have confirmed that the presence of the aac(3)-IV gene confers resistance not only to apramycin (B1230331) (a key component of the nebramycin (B1172076) complex) but also to other clinically important aminoglycosides such as gentamicin (B1671437), tobramycin (B1681333), and paromomycin (B158545). researchgate.netnih.gov In fact, aac(3)-IV is considered the primary gene of clinical relevance for apramycin resistance. mdpi.comresearchgate.net

Despite its broad specificity for aminoglycoside substrates, AAC(3)-IV exhibits narrow specificity for its acyl donor, showing a strong preference for acetyl-CoA. nih.gov The enzyme's remarkable ability to recognize and modify structurally diverse aminoglycosides is known as substrate promiscuity. researchgate.netnih.gov However, this promiscuity has its limits; AAC(3)-IV is unable to effectively inactivate certain aminoglycosides like amikacin (B45834) and plazomicin. nih.gov These antibiotics possess a (S)-4-amino-2-hydroxybutyrate (AHBA) modification at the 1-N position, which appears to cause steric interference within the enzyme's active site, preventing proper positioning for acetylation. nih.govresearchgate.net

| Aminoglycoside Substrate | Susceptibility to Inactivation by AAC(3)-IV | Reference |

|---|---|---|

| Apramycin | High | researchgate.netnih.gov |

| Gentamicin | High | researchgate.netnih.gov |

| Tobramycin | High | researchgate.net |

| Paromomycin | High | researchgate.net |

| Amikacin | Low / None | nih.gov |

| Plazomicin | Low / None | nih.gov |

The broad substrate promiscuity of AAC(3)-IV is rooted in the specific architecture of its antibiotic-binding pocket. Structural and mutational studies have identified several key amino acid residues that are critical for substrate recognition and catalysis. researchgate.netnih.gov

Analysis of the crystal structure of AAC(3)-IV in complex with its substrates reveals a network of interactions that anchor the antibiotic. researchgate.netresearchgate.net Site-directed mutagenesis experiments have elucidated the specific roles of these residues:

His124, Glu185, and Asp187 : These three residues are fundamentally important for substrate binding. researchgate.netnih.gov Molecular contacts involving these amino acids are equally critical for the binding of both apramycin and gentamicin. researchgate.net Mutation of any of these residues to alanine (B10760859) results in a complete loss of resistance, rendering the bacteria fully susceptible to the antibiotics and underscoring their essential role in the enzyme's function. mdpi.comnih.gov

Asp67 : This residue acts as a key "discriminating contact" that helps explain the enzyme's promiscuity. researchgate.netnih.gov The interaction with Asp67 is crucial for providing sufficient binding affinity for gentamicin. researchgate.net However, it is less critical for the binding of apramycin. nih.gov When Asp67 is mutated to alanine, the enzyme loses its ability to confer resistance to gentamicin but retains its activity against apramycin. mdpi.comresearchgate.net This finding highlights a subtle but important difference in how the enzyme accommodates different substrates. researchgate.net

Other residues, such as Trp63 and Glu249, also contribute to substrate binding, albeit to a lesser extent. nih.gov The flexibility provided by this network of interactions allows the binding pocket to accommodate a variety of structurally different aminoglycosides. nih.gov

| Residue | Role in Binding / Catalysis | Effect of Mutation | Reference |

|---|---|---|---|

| His124 | Critical for binding both apramycin and gentamicin. | Loss of resistance to both drugs. | researchgate.netnih.gov |

| Glu185 | Critical for binding both apramycin and gentamicin. | Loss of resistance to both drugs. | researchgate.netnih.gov |

| Asp187 | Critical for binding both apramycin and gentamicin. | Loss of resistance to both drugs. | researchgate.netnih.gov |

| Asp67 | Discriminating contact; important for gentamicin binding, less so for apramycin. | Loss of gentamicin resistance; apramycin resistance retained. | researchgate.netnih.gov |

The second major family of AMEs are the Aminoglycoside Phosphotransferases (APHs), also known as aminoglycoside kinases. asm.orgmcmaster.ca These enzymes inactivate aminoglycosides by catalyzing the transfer of a phosphate group, typically from a nucleotide triphosphate cofactor like ATP, to a hydroxyl group on the antibiotic. frontiersin.orgfrontiersin.orgresearchgate.net The addition of the bulky, negatively charged phosphate group sterically hinders the antibiotic from binding to its ribosomal target. asm.org APH enzymes are a significant cause of resistance, particularly in Gram-positive bacteria such as Enterococcus and Staphylococcus species, but also in Gram-negative pathogens. biorxiv.orgnih.gov There are numerous classes of APH enzymes, which are categorized based on the position of the hydroxyl group they modify on the aminoglycoside. mcmaster.ca For example, APH(3') enzymes phosphorylate the 3'-hydroxyl group, a common modification that confers resistance to antibiotics like kanamycin (B1662678) and neomycin. biorxiv.orgnih.gov

The third family of modifying enzymes are the Aminoglycoside Nucleotidyltransferases (ANTs), sometimes called adenylyltransferases. frontiersin.orgoup.com ANTs catalyze the ATP-dependent transfer of a nucleotide monophosphate (usually adenosine (B11128) monophosphate, AMP) to a hydroxyl group on the aminoglycoside substrate. frontiersin.orgasm.orgmcmaster.ca Similar to phosphorylation, this adenylation adds a large molecular group that prevents the antibiotic from effectively binding to the ribosome. asm.org Genes encoding ANT enzymes are found in a variety of bacteria and can be located on plasmids, transposons, or the chromosome. researchgate.netasm.org Different ANT enzymes exhibit distinct substrate specificities; for instance, ANT(2") enzymes confer resistance to gentamicin and tobramycin, while ANT(4') enzymes can modify amikacin and tobramycin. frontiersin.org

Aminoglycoside Acetyltransferases (AACs)

Ribosomal Target Site Modification

An alternative to modifying the antibiotic itself is to alter the drug's target within the bacterial cell. For aminoglycosides, the target is the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit. frontiersin.orgsci-hub.se Modification of this site is an increasingly prevalent resistance mechanism, particularly among Gram-negative pathogens. pnas.orgresearchgate.net

This type of resistance is primarily mediated by a family of enzymes called 16S rRNA methyltransferases (RMTases). sci-hub.senih.gov These enzymes are acquired by pathogenic bacteria and catalyze the methylation of specific nucleotides within the A-site. pnas.org The most common modifications occur at the N7 position of guanine (B1146940) 1405 (G1405) or the N1 position of adenine (B156593) 1408 (A1408). pnas.orgresearchgate.net The addition of a small methyl group at these critical positions is sufficient to block the binding of nearly all clinically important aminoglycosides, leading to high-level, broad-spectrum resistance. sci-hub.sepnas.org The genes encoding RMTases are often found on mobile genetic elements alongside other resistance genes, which facilitates their rapid spread among bacterial populations. sci-hub.se

Direct mutation of the ribosomal RNA gene (rrs) is a much rarer mechanism of resistance for most bacteria. frontiersin.org This is because most bacterial species have multiple copies of the rrs gene, and a mutation would need to occur in all copies to confer resistance, which is a statistically unlikely and often lethal event. frontiersin.org

Methylation of 16S Ribosomal RNA via 16S rRNA Methylases (e.g., RmtA, RmtB)

A clinically significant mechanism of high-level resistance to a broad range of aminoglycosides is the methylation of 16S ribosomal RNA (rRNA) at the antibiotic's target site within the 30S ribosomal subunit. oup.comasm.org This modification is carried out by a group of enzymes known as 16S rRNA methyltransferases (RMTases). oup.com These enzymes reduce the binding affinity of aminoglycosides to the ribosome, thereby rendering the antibiotic ineffective. asm.orgmednexus.org

Initially discovered in aminoglycoside-producing actinomycetes as a self-resistance mechanism, these RMTase genes have been acquired by pathogenic Gram-negative bacteria. oup.comasm.org The presence of these enzymes confers extraordinarily high levels of resistance to clinically important aminoglycosides like amikacin, tobramycin, and gentamicin. oup.com

Several distinct 16S RMTases have been identified in Gram-negative pathogens, including RmtA, RmtB, RmtC, RmtD, and ArmA. oup.comasm.org RmtA was first identified in Pseudomonas aeruginosa in Japan, while RmtB has been found in various species of the Enterobacteriaceae family. oup.com These enzymes typically methylate the N7 position of the guanine nucleotide at position 1405 (G1405) in the 16S rRNA. oup.comnih.gov Another enzyme, NpmA, methylates the N1 position of the adenine nucleotide at position 1408 (A1408), leading to resistance against an even broader spectrum of aminoglycosides. asm.orgasm.org The genes encoding these RMTases are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species and geographic regions. oup.comnih.gov

| Enzyme | First Identified In | Methylation Site | Resistance Profile | Reference |

|---|---|---|---|---|

| RmtA | Pseudomonas aeruginosa | G1405 | High-level resistance to amikacin, tobramycin, gentamicin | oup.comasm.org |

| RmtB | Serratia marcescens | G1405 | High-level resistance to amikacin, tobramycin, gentamicin | oup.comnih.gov |

| RmtC | Proteus mirabilis | G1405 | High-level resistance to 4,6-disubstituted deoxystreptamine aminoglycosides | oup.comasm.org |

| RmtD | Pseudomonas aeruginosa | G1405 (putative) | High-level resistance to multiple 4,6-disubstituted deoxystreptamine aminoglycosides | asm.org |

| ArmA | Klebsiella pneumoniae | G1405 | High-level resistance to a broad range of aminoglycosides | asm.orgnih.gov |

| NpmA | Escherichia coli | A1408 | Pan-aminoglycoside resistance | asm.orgasm.org |

Chromosomal Mutations in Ribosomal Proteins

While less common than enzymatic modification or rRNA methylation, mutations in the genes encoding ribosomal proteins can also confer resistance to aminoglycosides. nih.gov These mutations alter the structure of the ribosome, which can decrease the binding affinity of the antibiotic. nih.gov

For instance, mutations in the rpsL gene, which encodes the S12 ribosomal protein, are known to cause high-level resistance to streptomycin (B1217042) in Mycobacterium tuberculosis. nih.gov Similarly, mutations in the rpsE gene, encoding ribosomal protein S5, have been linked to spectinomycin (B156147) resistance. nih.govasm.org In Borrelia burgdorferi, mutations in the gene for ribosomal protein S12 have been shown to confer resistance to streptomycin. asm.org

It has also been observed that mutations in ribosomal proteins can have a direct impact on the uptake of aminoglycosides, further contributing to resistance. nih.gov However, since bacteria often have multiple copies of the genes encoding ribosomal components, mutations must occur in several copies to confer a significant level of resistance, making this a less frequent mechanism of acquired resistance. frontiersin.org

Efflux Pump Systems

Role of Active Efflux in Reducing Intracellular Drug Concentrations

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell. mdpi.comnumberanalytics.com By pumping out aminoglycosides, these systems prevent the drug from reaching its ribosomal target, thereby reducing its antibacterial efficacy. nih.govnumberanalytics.com The overexpression of efflux pumps can lead to clinically significant levels of antibiotic resistance. nih.gov

Several families of efflux pumps contribute to aminoglycoside resistance. The Resistance-Nodulation-Cell Division (RND) superfamily is particularly important in Gram-negative bacteria. brieflands.com For example, the AdeABC efflux pump in Acinetobacter baumannii is responsible for resistance to a range of antibiotics, including aminoglycosides. brieflands.com In Pseudomonas aeruginosa, the MexXY-OprM system is a major contributor to intrinsic and acquired aminoglycoside resistance. mdpi.com

The action of efflux pumps can work in concert with other resistance mechanisms, such as reduced membrane permeability and enzymatic modification, to produce high levels of antibiotic resistance. frontiersin.org

Genetic Regulation of Efflux Pump Expression (e.g., mmpS5, mmpL5 genes)

The expression of efflux pump genes is tightly controlled by regulatory systems. Mutations in these regulatory genes can lead to the overexpression of the efflux pump and, consequently, antibiotic resistance.

In Mycobacterium species, the mmpS5 and mmpL5 genes encode an efflux pump system. researchgate.net The expression of this pump is negatively regulated by the transcriptional regulator Rv0678. scienceopen.com Mutations in the Rv0678 gene can lead to the upregulation of the mmpS5-mmpL5 operon, resulting in increased efflux of certain compounds. researchgate.netscienceopen.com While this system has been linked to resistance to compounds like clofazimine (B1669197) and bedaquiline, its direct role in nebramycin IV resistance is an area of ongoing research. scienceopen.comnih.gov

In Stenotrophomonas maltophilia, the SmeYZ efflux system is a significant mechanism for aminoglycoside resistance. asm.org Its expression is controlled by the SmeSyRy two-component regulatory system. asm.org Mutations affecting the 50S ribosomal protein L1 (RplA) have been shown to activate the production of the SmeYZ pump. asm.org

| Efflux Pump System | Bacterial Species | Regulatory Gene(s) | Effect of Mutation | Reference |

|---|---|---|---|---|

| MexXY-OprM | Pseudomonas aeruginosa | mexZ | Inactivation of the MexZ repressor leads to overexpression of mexXY and increased aminoglycoside resistance. | mdpi.comasm.org |

| mmpS5-mmpL5 | Mycobacterium tuberculosis | Rv0678 | Mutations in the negative regulator Rv0678 cause upregulation of the efflux pump. | researchgate.netscienceopen.com |

| SmeYZ | Stenotrophomonas maltophilia | SmeSyRy, rplA | Mutations in the rplA gene (encoding ribosomal protein L1) can activate SmeYZ production. | asm.org |

Alterations in Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a natural barrier, limiting the influx of many substances, including antibiotics. nih.govoup.com Changes that decrease the permeability of this membrane can contribute to antibiotic resistance. oup.com

Aminoglycosides, being hydrophilic molecules, are thought to primarily enter the bacterial cell through porin channels. frontiersin.org A reduction in the number of these porins or alterations in their structure can decrease the uptake of aminoglycosides, leading to resistance. bristol.ac.uknih.gov For example, mutants of E. coli lacking the OmpF porin have shown resistance to aminoglycosides. frontiersin.org

Additionally, modifications to the lipopolysaccharide (LPS) component of the outer membrane can also affect permeability. oup.com Since the initial interaction of positively charged aminoglycosides with the bacterial cell involves binding to the negatively charged LPS, alterations in LPS structure can hinder this process and reduce antibiotic uptake. nih.gov

Genetic Epidemiology and Dissemination of Resistance Determinants

The spread of resistance to this compound and other aminoglycosides is largely driven by the horizontal gene transfer (HGT) of resistance determinants. nih.gov These genes, which encode for resistance mechanisms like 16S rRNA methyltransferases and aminoglycoside-modifying enzymes, are often located on mobile genetic elements such as plasmids and transposons. oup.comnih.govoup.com

This mobility allows for the rapid dissemination of resistance not only between individual bacteria of the same species but also across different species and genera. nih.gov The co-localization of multiple resistance genes on a single plasmid can lead to the emergence of multidrug-resistant (MDR) and even extensively drug-resistant (XDR) strains. nih.gov

The prevalence of specific resistance genes can vary geographically and among different bacterial populations. nih.govoup.com For example, the aac(6')-Ie-aph(2")-Ia gene, which confers high-level resistance to gentamicin, is frequently found in Enterococcus faecalis and Enterococcus faecium. oup.com Among Gram-negative bacteria, the rmtB and armA 16S rRNA methylase genes are among the most widespread. nih.gov

The dissemination of these resistance genes is a complex process influenced by factors such as antibiotic usage in clinical and agricultural settings, which creates selective pressure favoring the survival and spread of resistant strains. researchgate.netfrontiersin.org Understanding the genetic epidemiology of these resistance determinants is crucial for surveillance efforts and for developing strategies to control the spread of antibiotic resistance. asm.orgembl.org

Plasmid-Mediated Resistance Genes

The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). nih.govfrontiersin.org The genes encoding these enzymes are frequently located on plasmids, which are extrachromosomal DNA molecules capable of self-replication and transfer between bacterial cells. mednexus.orgwikipedia.org This plasmid-mediated transfer allows for the rapid dissemination of resistance determinants among diverse bacterial populations. oup.comnih.gov

There are three main classes of AMEs, categorized based on the type of modification they catalyze: frontiersin.orgnih.gov

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group to an amino group on the aminoglycoside structure.

Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate group to a hydroxyl group on the antibiotic.

Aminoglycoside Nucleotidyltransferases (ANTs) or Adenyltransferases: These enzymes transfer an adenylyl group to a hydroxyl group.

Another significant plasmid-mediated resistance mechanism is the modification of the antibiotic's target, the 16S rRNA within the 30S ribosomal subunit. This is achieved by 16S rRNA methyltransferases (16S-RMTases), which are encoded by genes such as armA, rmtB, and rmtA. nih.govmdpi.com These enzymes methylate a specific nucleotide in the 16S rRNA, reducing the binding affinity of aminoglycosides to the ribosome and often conferring high-level resistance to a broad range of clinically important aminoglycosides. nih.gov The genes for these methylases are almost always found on transferable plasmids, surrounded by mobile genetic elements that facilitate their spread. mdpi.com

Plasmids that carry these resistance genes often belong to specific incompatibility (Inc) groups, such as IncF, IncA/C, IncL/M, and IncN, which are frequently associated with multidrug resistance (MDR) in Enterobacteriaceae. mednexus.orgoup.com The presence of multiple resistance genes on a single plasmid can lead to co-resistance, where resistance to aminoglycosides is transferred along with resistance to other antibiotic classes like β-lactams and fluoroquinolones. mednexus.orgmdpi.com

Table 1: Key Plasmid-Mediated Aminoglycoside Resistance Genes and Their Mechanisms

| Gene Family | Enzyme Class | Mechanism of Action | Examples of Affected Aminoglycosides |

| aac | Aminoglycoside Acetyltransferase (AAC) | Acetylation of amino groups | Gentamicin, Tobramycin, Amikacin |

| aph | Aminoglycoside Phosphotransferase (APH) | Phosphorylation of hydroxyl groups | Kanamycin, Neomycin |

| ant | Aminoglycoside Nucleotidyltransferase (ANT) | Adenylylation of hydroxyl groups | Streptomycin, Spectinomycin |

| armA, rmtB | 16S rRNA Methyltransferase (16S-RMTase) | Methylation of 16S rRNA target site | Amikacin, Gentamicin, Tobramycin |

Role of Transposable Elements and Integrons in Resistance Spread

The mobilization and dissemination of aminoglycoside resistance genes are critically dependent on mobile genetic elements (MGEs) such as transposable elements (transposons) and integrons. frontiersin.orgnih.gov These elements act as vectors, capturing resistance genes and moving them between different DNA molecules, including from chromosome to plasmid or between different plasmids. oup.comscirp.org

Transposable Elements (Transposons): Transposons are DNA segments that can move from one location to another within a genome or between different DNA molecules. mdpi.com They play a central role in the spread of antibiotic resistance. nih.gov Many aminoglycoside resistance genes are located within composite transposons, which are flanked by insertion sequences (IS) that encode the transposase enzyme required for movement. mdpi.comnih.gov For example, the armA gene has been found within a composite transposon called Tn1548. nih.gov Similarly, genes like rmtB are often associated with insertion sequences such as IS26, which facilitates their mobilization and transfer among different bacterial strains. mdpi.com Transposons like Tn3, Tn5, and Tn21 are known to carry and disseminate various antibiotic resistance genes, including those conferring resistance to aminoglycosides like kanamycin. scirp.orgmdpi.com

Integrons: Integrons are genetic platforms that capture and express gene cassettes, which are small mobile elements that typically contain a single promoter-less gene and a recombination site (attC). nih.govmdpi.com While not mobile themselves, integrons are frequently located on mobile elements like transposons and conjugative plasmids, making them powerful tools for the acquisition and spread of resistance genes. scirp.orgnih.gov

A functional integron has two main components:

An integrase gene (intI), which encodes an enzyme that catalyzes the insertion and excision of gene cassettes. mdpi.com

An adjacent primary recombination site (attI) and a promoter (Pc) that drives the expression of the captured gene cassettes. mdpi.com

Class 1 integrons are the most common type found in clinical isolates and are strongly associated with multidrug resistance. mednexus.orgnih.gov They often carry cassettes with genes conferring resistance to aminoglycosides, such as aadA and aadB variants, which provide resistance to streptomycin, gentamicin, and tobramycin. mdpi.com The structure of the integron allows for the accumulation of multiple resistance cassettes, leading to the formation of multidrug-resistant strains. mednexus.org The association of integrons with transposons, such as the Tn21 family, creates highly efficient mobile systems for capturing and spreading diverse resistance determinants throughout bacterial populations. mdpi.comnih.gov

Table 2: Mobile Genetic Elements Associated with Aminoglycoside Resistance

| Element Type | Name/Family | Associated Resistance Genes | Role in Dissemination |

| Transposon | Tn1548 | armA | Carries and mobilizes the 16S rRNA methylase gene. nih.gov |

| Tn5 | aph(3') (Kanamycin resistance) | Facilitates intracellular and intercellular transfer of the resistance gene. scirp.org | |

| Tn21 | Often carries integrons | Acts as a vehicle for the dissemination of integrons containing multiple resistance cassettes. nih.gov | |

| Integron | Class 1 | aadA, aadB, aac(6')-Ib | Captures and expresses various aminoglycoside resistance gene cassettes. nih.govmdpi.com |

| Insertion Sequence | IS26 | rmtB, armA | Mediates the mobilization and formation of complex resistance regions on plasmids. mdpi.com |

Structure Activity Relationship Sar Studies and Synthesis of Nebramycin Iv Analogues

Identification of Critical Structural Features for Antibacterial Efficacy

The antibacterial potency of nebramycin-family aminoglycosides is intrinsically linked to their specific chemical structure. The central scaffold and the appended sugar moieties, along with their stereochemistry, play crucial roles in the interaction with the bacterial ribosome, the primary target of this antibiotic class.

The 2-deoxystreptamine (B1221613) (2-DOS) ring is the quintessential core structure for clinically significant aminoglycoside antibiotics, including Nebramycin (B1172076) IV. nih.govfrontiersin.orgru.nl This aminocyclitol scaffold serves as the central anchor to which amino sugar residues are attached through glycosidic bonds. frontiersin.org The entire class of 2-deoxystreptamine-containing aminoglycosides is broadly categorized by the substitution pattern on this core; for instance, the nebramycin family, like the kanamycins and gentamicins, features a 4,6-disubstituted 2-DOS ring. frontiersin.orgoup.com

The fundamental role of the 2-DOS core is to facilitate the binding of the antibiotic to bacterial ribosomal RNA (rRNA), which ultimately leads to the inhibition of protein synthesis. smolecule.com The indispensability of this core has been highlighted in studies where its omission from novel aminoglycoside structures resulted in a significant loss of antibacterial activity. ru.nl The sugar moieties attached to the 2-DOS core are equally critical, as they provide additional binding interactions with the ribosomal target, enhancing the affinity and specificity of the antibiotic.

The precise three-dimensional arrangement (configuration) of substituent groups on the sugar rings profoundly impacts antibacterial efficacy. The 6'-position, in particular, has been a focus of SAR studies. Research on apramycin (B1230331), an analogue within the nebramycin complex, demonstrated that modifications at the 6'-position directly affect antiribosomal activity. nih.gov The nature and stereochemistry of the substituent at this position influence how the drug binds to specific residues within the decoding A-site of the ribosome. nih.gov

Furthermore, attempts to overcome bacterial resistance have involved acylation at the 6'-position of tobramycin (B1681333). frontiersin.org The success of these modifications was found to be highly dependent on the specific combination of the acyl group and the aminoglycoside scaffold, underscoring the sensitivity of the drug-target interaction to subtle structural changes at this position. frontiersin.org

Rational Design and Chemical Synthesis of Nebramycin Analogues

Building on the foundation of SAR studies, researchers have employed rational design and chemical synthesis to create novel nebramycin analogues. These efforts aim to enhance antibacterial potency, broaden the spectrum of activity, and overcome existing mechanisms of bacterial resistance.

The chemical synthesis of aminoglycoside analogues requires a strategic approach due to the multiple reactive functional groups (hydroxyl and amino groups) present in the molecule. A widely used strategy for the targeted modification of tobramycin, a close structural relative of Nebramycin IV, involves a multi-step process: nih.gov

Protection: All reactive amino groups are protected with a suitable chemical group, such as benzyloxycarbonyl (Cbz), to prevent them from reacting in subsequent steps.

Activation: A specific hydroxyl group, often the primary 6''-hydroxyl, is selectively activated by converting it into a good leaving group (e.g., a sulfonate ester).

Nucleophilic Substitution: The activated position is then subjected to nucleophilic substitution with a desired chemical moiety.

Deprotection: Finally, the protecting groups on the amino functions are removed to yield the modified aminoglycoside.

This systematic approach allows for the precise and selective derivatization at specific sites on the aminoglycoside scaffold, enabling the creation of diverse libraries of analogues for biological evaluation. nih.govpublish.csiro.au

Targeted modification at the 6''-position of tobramycin has yielded derivatives with promising antibacterial profiles, especially against resistant bacteria. mdpi.comnih.gov In one study, tobramycin was modified with aminoalkylamine or guanidinoalkylamine residues at this position. nih.govmdpi.comnih.gov While these new compounds showed antibacterial activity comparable to the parent tobramycin against susceptible reference strains, they were markedly more potent against resistant clinical isolates of Pseudomonas aeruginosa. mdpi.comnih.gov For instance, against tobramycin-resistant P. aeruginosa, the 6''-aminoethylamino and 6''-guanidinoethylamino derivatives demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) than the parent drug. mdpi.com

Another synthetic strategy involved attaching long, linear alkyl chains to the 6''-position, creating amphiphilic tobramycin derivatives. nih.gov This modification improved the antibacterial activity, particularly against challenging pathogens like vancomycin-resistant enterococci (VRE) and tobramycin-resistant E. coli. nih.gov

| Compound | Modification | Organism | MIC (μg/mL) |

|---|---|---|---|

| Tobramycin | Parent Drug | P. aeruginosa 21653 (Resistant) | >128 |

| 6″-aminoethylamino tobramycin | Aminoethylamino at 6"-position | P. aeruginosa 21653 (Resistant) | 16 |

| 6″-guanidinoethylamino tobramycin | Guanidinoethylamino at 6"-position | P. aeruginosa 21653 (Resistant) | 32 |

| Tobramycin | Parent Drug | VRE (Vancomycin-Resistant Enterococcus) | >150 |

| 6"-S-C14H29 Tobramycin | C14 alkylthio at 6"-position | VRE (Vancomycin-Resistant Enterococcus) | 1.2 |

| 6"-S-C16H33 Tobramycin | C16 alkylthio at 6"-position | VRE (Vancomycin-Resistant Enterococcus) | 9.4 |

Computational Approaches in SAR Investigations

Modern drug discovery efforts increasingly rely on computational methods to complement experimental SAR studies. Molecular modeling and docking simulations are valuable tools for visualizing and predicting how an antibiotic analogue will interact with its biological target. mdpi.com These computational approaches can help rationalize the observed differences in the antibacterial activity of various derivatives by examining how structural modifications affect the binding affinity and orientation of the molecule within the target's binding site, such as a hydrophobic subpocket. mdpi.com By providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding, these methods can guide the rational design of new analogues with potentially enhanced potency and improved pharmacological properties, thereby accelerating the development of next-generation antibiotics.

Molecular Docking Simulations to Predict Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method allows for the modeling of interactions at the atomic level, helping to characterize the behavior of small molecules in the binding site of their targets and to clarify fundamental biochemical processes nih.gov. For this compound, also known as 6''-O-carbamoylkanamycin B, the primary target is the bacterial ribosome, specifically the 16S rRNA.

While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to the aminoglycoside class. Such simulations for this compound would involve:

Target Preparation: Using a high-resolution crystal structure of the bacterial ribosome, for instance from Escherichia coli. The binding site, known as the A-site, would be defined.

Ligand Preparation: Generating a 3D structure of this compound and optimizing its geometry.

Docking Algorithm: Employing software to sample numerous possible conformations (poses) of this compound within the ribosomal A-site.

Scoring Function: Ranking the generated poses based on a scoring function that estimates the binding affinity. Lower binding energy scores typically indicate a more favorable interaction.

The results of such a simulation would predict the key interactions, such as hydrogen bonds and electrostatic interactions, between the functional groups of this compound (e.g., the amino groups, hydroxyl groups, and the distinctive 6''-O-carbamoyl group) and the nucleotides of the rRNA. This information is crucial for understanding its mechanism of action and for the rational design of new analogues with potentially improved binding or altered specificity.

Molecular Dynamics Simulations to Analyze Binding Interactions and Stability

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex compared to the static picture provided by molecular docking mdpi.com. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding and the conformational changes that may occur upon ligand binding mdpi.comresearchgate.net.

For a this compound-ribosome complex, an MD simulation would typically follow these steps:

The most favorable docked pose from molecular docking simulations is used as the starting structure.

The complex is placed in a simulated physiological environment, including water molecules and ions.

The system undergoes energy minimization to remove steric clashes.

The simulation is run for a specific duration (e.g., nanoseconds to microseconds), calculating the forces between atoms and their subsequent motions at very short time intervals.

Analysis of the MD trajectory can reveal important information about the stability and dynamics of the complex. Key parameters analyzed include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, indicating the stability of key interactions.

Binding Free Energy Calculations (e.g., MM-PBSA): To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions nih.gov.

These simulations can help explain why certain modifications to the this compound structure might lead to increased or decreased activity by revealing their impact on the stability and dynamics of the interaction with the ribosomal target.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity mdpi.com. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

A QSAR study on this compound analogues would involve:

Data Set: A series of this compound analogues with experimentally determined antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) is required.

Molecular Descriptors: For each analogue, various numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.

For instance, a hypothetical QSAR model for this compound analogues modified at the 6''-position might reveal that specific steric and electronic properties of the substituent are critical for activity against a particular bacterial strain. The resulting model could guide chemists to synthesize derivatives with optimal properties for enhanced antibacterial efficacy.

| Analogue | Modification (R-group at 6"-position) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Experimental pMIC (-logMIC) | Predicted pMIC (from QSAR Model) |

|---|---|---|---|---|---|

| This compound | -O-CO-NH2 | -2.5 | 510.5 | 1.8 | 1.78 |

| Analogue 1 | -OH (Kanamycin B) | -2.8 | 484.5 | 1.5 | 1.52 |

| Analogue 2 | -Cl | -2.1 | 502.9 | 1.6 | 1.65 |

| Analogue 3 | -NH2 | -3.0 | 483.5 | 1.9 | 1.88 |

| Analogue 4 | -N(CH3)2 | -2.6 | 511.6 | 1.7 | 1.71 |

Development of Engineered Aminoglycoside Derivatives to Circumvent Resistance

A primary goal in developing new aminoglycoside analogues is to overcome bacterial resistance, which often occurs through enzymatic modification of the antibiotic. The synthesis of derivatives of the closely related Kanamycin (B1662678) A and Kanamycin B (the parent compound of this compound) provides a blueprint for strategies to circumvent these resistance mechanisms. Modifications often target the hydroxyl or amino groups that are sites for enzymatic inactivation.

Another successful approach has been the modification of the 1-N position of the 2-deoxystreptamine ring. This strategy led to the development of amikacin (B45834) from Kanamycin A, where the addition of an (S)-4-amino-2-hydroxybutyryl (AHBA) side chain protects the molecule from several aminoglycoside-modifying enzymes frontiersin.org. Similar modifications to Kanamycin B have also been explored to enhance activity against resistant pathogens frontiersin.orgnih.gov.

| Parent Compound | Position Modified | Modification | Key Finding | Reference |

|---|---|---|---|---|

| Kanamycin A | 6"-position | Introduction of guanidine residue | Improved activity against S. aureus. | nih.govnih.gov |

| Kanamycin A | 6"-position | Introduction of small diamino-substituents | Did not significantly alter antibacterial activity. | nih.govnih.govresearchgate.net |

| Kanamycin A | 6"-position | Acylation of 6"-amino derivatives | Resulted in a complete loss of antibacterial activity. | nih.govnih.govresearchgate.net |

| Kanamycin A | 1-N-position | Addition of (S)-4-amino-2-hydroxybutyryl (AHBA) side chain (Amikacin) | Protects against several common aminoglycoside-modifying enzymes. | frontiersin.org |

| Kanamycin B | 1-C-position | Substitution with an axial hydroxymethyl group | Did not provide protection against inactivating enzymes and increased toxicity markers. | nih.gov |

| Kanamycin B | 6"-position | Substitution with a chloro group | Maintained satisfactory microbiological activity with a slight decrease in toxicity markers. | nih.gov |

These studies highlight that while some modifications can successfully restore or enhance activity against resistant strains, others can be detrimental to the antibiotic's function or increase its toxicity nih.gov. This underscores the importance of a combined computational and synthetic approach to rationally design the next generation of aminoglycoside antibiotics based on the this compound scaffold.

Advanced Analytical Methodologies for Nebramycin Iv Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to nebramycin (B1172076) research, enabling the separation of highly similar factors from complex fermentation broths. The polar and non-chromophoric nature of these compounds presents unique analytical challenges, which have been addressed through various specialized techniques.

High-Performance Liquid Chromatography (HPLC) for Fermentation Broth Analysis and Complex Factor Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nebramycin factors. hep.com.cn Due to the lack of a strong UV-absorbing chromophore in the molecular structure of nebramycins, direct detection with conventional UV detectors is impractical. hep.com.cn To overcome this, methods often employ ion-pairing reagents in the mobile phase, which allows for the separation of these polar, basic compounds on reverse-phase columns.

A highly selective method for profiling nebramycin factors from fermentation broths involves solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase HPLC on a C18 column. nih.gov The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase is crucial for achieving simultaneous profiling of the various aminoglycosides. nih.gov Similarly, trifluoroacetic acid (TFA) has been used as an ion-pairing agent to improve the protonation of tobramycin (B1681333) (a key nebramycin factor), reduce its hydrophilicity, and enable separation. hep.com.cn In some applications, a refractive index (RI) detector is used as an alternative to UV detection when derivatization is not performed. hep.com.cn

This integrated approach of extraction, cleanup, and ion-pair chromatography has proven to be accurate and reliable for analyzing the complex mixture of nebramycin factors produced in a culture broth. nih.gov

Application of Pre-column Derivatization in HPLC (e.g., with o-phthalaldehyde)

To enhance detection sensitivity and enable UV or fluorescence detection, pre-column derivatization is a widely adopted strategy. hep.com.cn o-Phthalaldehyde (OPA) is a common derivatizing reagent that reacts with the primary amine groups present in nebramycin and other aminoglycosides to form highly fluorescent adducts. hep.com.cnatamankimya.comsigmaaldrich.com

This derivatization allows for the sensitive quantification of nebramycin factors. For instance, a method for determining apramycin (B1230331) involves pre-column derivatization with OPA and 2-mercaptoacetic acid. scielo.br The resulting derivatives can be separated using ion-pair HPLC with a C18 column and detected by a UV detector at 332 nm. scielo.br This technique has been validated for robustness, selectivity, and linearity, proving its suitability for quantitative analysis. scielo.br The reaction between OPA and primary amines requires a sulfhydryl compound, such as 2-mercaptoethanol (B42355) or 2-mercaptoacetic acid, to form the stable, fluorescent isoindole derivative that is detected chromatographically. atamankimya.comscielo.brnih.gov

| Technique | Column | Mobile Phase Component/Reagent | Detection Method | Analyte Example | Reference |

|---|---|---|---|---|---|

| Ion-Pair HPLC | Reversed-Phase C18 | Heptafluorobutyric acid (HFBA) | ESI-MS/MS | Nebramycin Factors | nih.gov |

| Ion-Pair HPLC | pH-stable SB-C18 | Trifluoroacetic acid (TFA) | Refractive Index (RI) | Tobramycin | hep.com.cn |

| Pre-column Derivatization HPLC | Synergy Hydro C18 | o-Phthalaldehyde (OPA) / 2-mercaptoacetic acid | UV (332 nm) | Apramycin | scielo.br |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved separation efficiency and detection limits, making it a valuable tool in pharmaceutical analysis. researchgate.netwikipedia.org It serves as a rapid and cost-effective alternative to HPLC for certain applications. researchgate.net A thin-layer chromatographic method has been specifically developed for the separation of major nebramycin components. nih.gov This method is effective for monitoring the hydrolysis of carbamoyl (B1232498) derivatives, such as the conversion of nebramycin IV (6''-O-carbamoylkanamycin B) to kanamycin (B1662678) B, and for assessing the purity of factors like tobramycin by detecting the presence of kanamycin B. nih.gov HPTLC provides superior resolution compared to standard TLC due to the use of higher quality plates with finer stationary phase particles. wikipedia.org

Supercritical Fluid Chromatography (SFC) for Stereoisomer Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering advantages such as faster analysis and reduced use of toxic organic solvents compared to HPLC. selvita.comnih.gov The technique is particularly well-suited for separating stereoisomers, which is of great importance for drug development. nih.govchromatographyonline.com

While direct application of SFC to this compound has not been extensively documented in the reviewed literature, its principles are highly relevant. Nebramycin factors are polar, chiral molecules. SFC often struggles with highly polar compounds, but this can be overcome through chemical derivatization, which can significantly improve the separation of stereoisomers on chiral stationary phases. nih.gov Given its success in separating stereoisomers of other complex pharmaceutical compounds, SFC represents a promising and advanced methodology for the chiral analysis and purification of nebramycin stereoisomers. nih.govchromatographyonline.com

Spectrometric Techniques for Structural Elucidation and Profiling

Mass spectrometry is an indispensable tool for the structural characterization of nebramycin factors and their biosynthetic intermediates, providing detailed information on molecular weight and fragmentation patterns.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Characterization of Nebramycin Factors and Biosynthetic Intermediates

The coupling of liquid chromatography with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) provides a simple, highly selective, and powerful method for identifying and characterizing the array of nebramycin factors in a fermentation broth without needing to first isolate each component. nih.govresearchgate.net This integrated approach has been successfully used to profile the complex aminoglycoside mixture from S. tenebrarius. nih.gov

Using this method, researchers have identified a total of nine nebramycin factors, including key compounds and biosynthetic intermediates. nih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By analyzing the fragmentation patterns of each factor, the identity of the different sugar rings and their modifications can be deduced. researchgate.net For example, the loss of specific moieties, such as the B or C rings of the aminoglycoside structure, produces characteristic product ions that serve as a fingerprint for each compound. researchgate.net Multiple Reaction Monitoring (MRM), a specific MS/MS technique, allows for highly sensitive and specific quantification of known factors in a complex mixture. researchgate.net

| Nebramycin Factor | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Neamine (B104775) | 323 | 161, 145 | researchgate.netresearchgate.net |

| Nebramine | 307 | 161, 145 | researchgate.netresearchgate.net |

| Kanamycin B (Nebramycin V) | 484 | 323, 163 | nih.govmassbank.eu |

| Tobramycin (Nebramycin II) | 468 | 324, 307, 163, 145 | nih.gov |

| 6''-O-carbamoylkanamycin B (this compound) | 527 | 367, 163 | nih.govresearchgate.net |

| 6''-O-carbamoyltobramycin | 511 | 367, 163 | nih.govresearchgate.net |

| Apramycin (Nebramycin V') | 540 | 379, 217, 163 | nih.govresearchgate.net |

| 3'-hydroxyapramycin | 556 | 395, 233, 163 | nih.govresearchgate.net |

| NK-1012-1 | 485 | N/A | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique in the analysis of non-volatile, high molecular weight, and thermally fragile compounds like nebramycin factors. nih.gov The ESI process gently transfers ions from a liquid solution into the gas phase, allowing for precise mass analysis with minimal fragmentation. nih.gov When coupled with liquid chromatography (LC), particularly tandem mass spectrometry (MS/MS), it becomes a powerful tool for separating, identifying, and quantifying individual components within the complex nebramycin mixture produced during fermentation. nih.govacs.org

A highly selective and reliable method for analyzing nebramycin factors from Streptomyces tenebrarius fermentation broth involves a combination of solid-phase extraction (SPE) for sample cleanup, followed by LC-ESI-MS/MS. nih.gov In this approach, a reversed-phase C18 column is often used with an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to achieve chromatographic separation of the various aminoglycosides. nih.gov The ESI source then ionizes the separated compounds, which are subsequently detected by the mass spectrometer. core.ac.uk

The identification of specific nebramycin factors is confirmed through tandem mass spectrometry (MS/MS). Precursor ions corresponding to the molecular weight of a suspected compound are selected and fragmented through collisionally activated dissociation (CAD). acs.org The resulting product ions create a unique fragmentation pattern, or fingerprint, that can be matched to known standards or used to deduce the structure of novel compounds. researchgate.net For instance, the analysis of tobramycin often reveals characteristic product ions at m/z 163 and 145. core.ac.uk This level of detailed analysis has enabled the identification of numerous nebramycin factors in a single chromatographic run. nih.gov A study successfully identified nine distinct nebramycin factors from a bacterial fermentation broth, showcasing the method's efficacy. nih.govresearchgate.net

| Compound Name | Precursor Ion (m/z) | Key Product Ion(s) (m/z) |

|---|---|---|

| Neamine | 323 | 163 |

| Nebramine | 307 | 163 |

| Kanamycin B | 484 | 161, 145 |

| Tobramycin | 468 | 163, 145 |

| Apramycin | 540 | 379, 217, 163 |

| 6''-O-carbamoyltobramycin | 511 | 163, 367 |

| 6''-O-carbamoylkanamycin B | 527 | 163, 367 |

| 3'-hydroxyapramycin | 556 | 395, 233, 163 |

| NK-1012-1 | 485 | Data Not Specified |

Integrative -Omics Approaches

Integrative -omics approaches combine multiple high-throughput analytical techniques to provide a holistic view of a biological system. In the context of nebramycin research, combining metabolomics and proteomics can connect the genetic blueprint of the producing organism to its functional output, offering profound insights into antibiotic biosynthesis and mechanisms of action.

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system at a specific point in time. frontiersin.org Untargeted metabolomics, typically employing LC-MS, aims to capture a comprehensive snapshot of the entire metabolome. researchgate.net This approach is invaluable for nebramycin research as it allows for the simultaneous profiling of biosynthetic intermediates, degradation products, and other related metabolites in the fermentation broth of Streptomyces tenebrarius. nih.gov

The primary goal of applying metabolomics in this context is to advance the understanding of the "gene-to-metabolite network". nih.gov By comparing the metabolite profiles of wild-type strains with genetically engineered variants or cultures grown under different conditions, researchers can identify key enzymatic steps, metabolic bottlenecks, and regulatory control points in the nebramycin biosynthetic pathway. This knowledge is critical for rationally designing strategies to improve the production yield of a desired compound like this compound or to generate novel derivatives. For example, a comparative metabolomics study could reveal the accumulation of a specific intermediate in a low-producing strain, suggesting a downstream enzymatic inefficiency that could be targeted for optimization.

| Metabolite | Biosynthetic Role | Wild-Type Strain (Relative Abundance) | Engineered Strain (Relative Abundance) | Inferred Pathway Impact |

|---|---|---|---|---|

| Tobramycin | Precursor | +++ | ++ | Pathway flux altered |

| 6"-O-carbamoyltobramycin | Carbamoylated Product | ++++ | - (Not Detected) | Targeted gene knockout successful |

| Apramycin | Alternative End Product | ++ | +++++ | Metabolic flux redirected to apramycin pathway |

| Demethyl-apramycin | Side Product | + | - (Trace) | Improved pathway specificity |

Proteomics involves the large-scale analysis of the proteome—the entire set of proteins expressed by an organism at a given time. blog.gov.ukagresearch.co.nz Using mass spectrometry-based techniques, proteomics can identify and quantify thousands of proteins, providing a direct readout of cellular function. agresearch.co.nzwellcomeopenresearch.org In nebramycin research, differential proteomics is a powerful hypothesis-generating tool for two main applications: optimizing biosynthesis and understanding its mechanism of action.

First, to enhance antibiotic production, proteomics can be used to compare the proteomes of high-yielding versus low-yielding S. tenebrarius strains. By quantifying the differential expression of proteins, researchers can identify specific enzymes in the nebramycin pathway whose abundance correlates with productivity. Furthermore, this analysis can uncover regulatory proteins that control the expression of the entire biosynthetic gene cluster, presenting novel targets for genetic engineering to boost antibiotic titers.

Second, proteomics can elucidate the mechanism of action of this compound and identify pathways of bacterial resistance. blog.gov.uk By treating a target pathogen, such as E. coli or P. aeruginosa, with this compound and comparing its proteome to that of an untreated control, scientists can identify proteins whose expression levels change significantly. blog.gov.uk Down-regulation of specific proteins may indicate the antibiotic's cellular targets, while the up-regulation of others, such as efflux pumps or drug-modifying enzymes, can reveal the bacterium's resistance strategies. mdpi.com This information is crucial for developing new therapies to overcome antibiotic resistance.

| Protein | Function | Expression Change (Fold Change) | Potential Implication |

|---|---|---|---|

| Ribosomal Protein S12 | Protein Synthesis | -5.2 | Inhibition of translation (Primary Target) |

| ABC Transporter ATP-binding protein | Efflux Pump | +8.5 | Active removal of drug (Resistance) |

| Chaperone protein DnaK | Stress Response | +6.1 | Response to protein misfolding |

| Aminoglycoside N-acetyltransferase | Drug Modification | +12.0 | Enzymatic inactivation of drug (Resistance) |